4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
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Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzenesulfonyl chloride group attached to the oxadiazole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dry acetone and other aprotic solvents are frequently used to facilitate these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . The oxadiazole ring may also interact with specific molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(4-fluorophenyl)-1,3,4-oxadiazole and 5-(4-chlorophenyl)-1,3,4-oxadiazole share structural similarities with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride.
Sulfonyl Chloride Compounds: Other sulfonyl chloride compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride, exhibit similar reactivity but lack the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and potential biological activities . This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C9H7ClN2O3S |
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Molecular Weight |
258.68 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)16(10,13)14/h2-5H,1H3 |
InChI Key |
FKWPJHVRTHHQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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